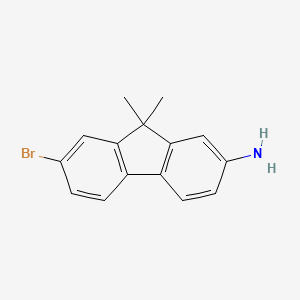
7-Bromo-9,9-dimethyl-9H-fluoren-2-amine
Übersicht
Beschreibung
“7-Bromo-9,9-dimethyl-9H-fluoren-2-amine” is a chemical compound with the molecular formula C15H14BBrO2 . It is a solid at 20 degrees Celsius . It is also known as 7-Bromo-9,9-dimethyl-9H-fluorene-2-boronic Acid .
Physical And Chemical Properties Analysis
“this compound” is a white to almost white powder or crystal .Wissenschaftliche Forschungsanwendungen
Fluorescence Probes for Femtosecond Solvation Dynamics
7-Bromo-9,9-dimethyl-9H-fluoren-2-amine and its derivatives have been synthesized and explored for their potential as fluorescence probes in studying femtosecond solvation dynamics. This application is significant in understanding fast molecular processes in solutions, particularly in the field of photochemistry and photophysics (Saroja et al., 2004).
Fluorescent Sensors for Nitro Compounds, Metal Cations, and Biomolecules
Specific compounds synthesized from this compound have shown promise as fluorescent sensors. They can selectively detect nitro compounds, metal cations like Fe3+, and amino acids such as arginine in biomolecules. This has significant implications for environmental monitoring and biochemical analysis (Han et al., 2020).
Electron-Blocking Materials for OLEDs
Compounds derived from this compound have been utilized as electron-blocking materials in Organic Light-Emitting Diodes (OLEDs). Their optical properties and stability make them suitable for enhancing the charge balance and lifetime of OLED devices (Hu et al., 2020).
Hole Transport Materials for Efficient Electroluminescent Devices
Certain derivatives of this compound act as efficient hole transport materials in green electroluminescent devices. These compounds show excellent thermal stability and are essential in enhancing the performance of OLEDs (Wu et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-9,9-dimethylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAQVJRITSYFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



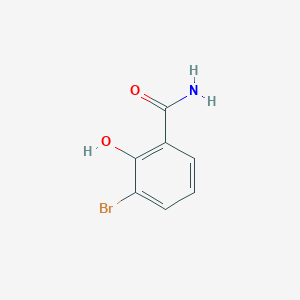

![3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3257048.png)
![6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one](/img/structure/B3257056.png)
![[6-Phenyl-2,2'-bipyridine]-4-carboxylic acid](/img/structure/B3257066.png)
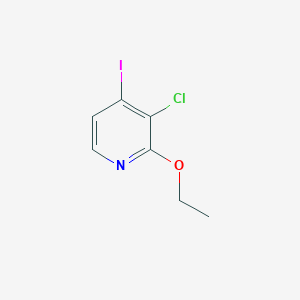
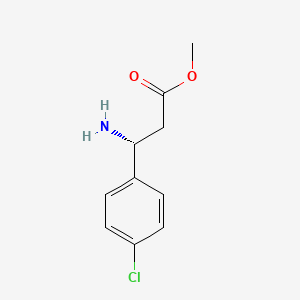
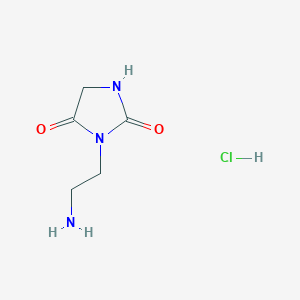


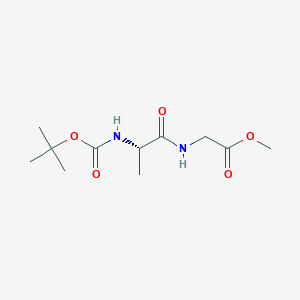
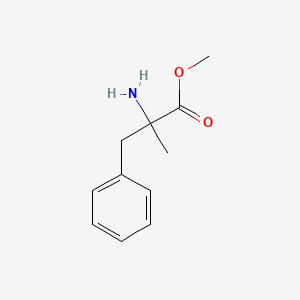
![2-[2-Hydroxy-5-(acetylamino)phenyl]benzothiazole](/img/structure/B3257134.png)
![2-[Cyclohexyl(methyl)amino]ethanol](/img/structure/B3257137.png)